molecular formula C14H13Cl2N3O B11978576 N'-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

N'-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Cat. No.: B11978576
M. Wt: 310.2 g/mol
InChI Key: VFHXRCQZKCIGLO-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones.

Scientific Research Applications

N’-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound may exhibit biological activity and can be investigated for potential therapeutic uses, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: It can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The molecular pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-Dichlorobenzylidene)-2-(1H-pyrrol-2-YL)acetohydrazide
  • N’-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-indol-2-YL)acetohydrazide
  • N’-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-3-YL)acetohydrazide

Uniqueness

N’-(3,4-Dichlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to the presence of the 3,4-dichlorobenzylidene moiety and the 1-methyl-1H-pyrrol-2-yl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13Cl2N3O

Molecular Weight

310.2 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C14H13Cl2N3O/c1-19-6-2-3-11(19)8-14(20)18-17-9-10-4-5-12(15)13(16)7-10/h2-7,9H,8H2,1H3,(H,18,20)/b17-9+

InChI Key

VFHXRCQZKCIGLO-RQZCQDPDSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.